molecular formula C11H15FN2O5 B1587660 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil CAS No. 69123-94-0

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

カタログ番号: B1587660
CAS番号: 69123-94-0
分子量: 274.25 g/mol
InChIキー: SWFJAJRDLUUIOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)ウラシルは合成ヌクレオシドアナログです。これはチミジンと構造的に類似しており、DNA合成を阻害する能力のために主に癌研究で使用されています。 この化合物は、特に腫瘍学における治療薬および診断薬としての可能性で注目されています .

化学反応の分析

1-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)ウラシルは、いくつかのタイプの化学反応を受けます。

これらの反応で使用される一般的な試薬には、チミジンキナーゼとチミジル酸シンターゼが含まれます。 形成される主要な生成物は、モノリン酸およびメチル化モノリン酸誘導体です .

科学研究への応用

1-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)ウラシルは、いくつかの科学研究への応用があります。

科学的研究の応用

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) is a deoxyuridine prodrug with potential antineoplastic activity . Research indicates that tumors with high thymidylate synthase (TS) expression may be more sensitive to prodrugs like FAU, which are activated by TS .

Scientific Research Applications

FAU as a Therapeutic Agent
FAU has been investigated as a therapeutic agent in cancers where the response to 5-fluorouracil is associated with low expression of thymidylate synthase . It is considered that tumors with high TS activity, which are typically resistant to TS inhibitors, may benefit from FAU treatment .

In Vitro and In Vivo Studies: Studies have shown that FAU is incorporated into DNA, supporting its clinical evaluation as a therapeutic agent for tumors with high thymidylate synthase concentrations that are less likely to respond to 5-fluorouracil treatment .

FAU as a PET Probe
FAU can be synthesized into radiochemical forms such as [18F]-FAU to be used as a diagnostic probe in positron emission tomography (PET) imaging .

FAU Metabolism and Activation
FAU is phosphorylated intracellularly to its monophosphate form (FAUMP) by thymidine kinase . Thymidylate synthase then methylates FAUMP at the 5-position, forming 1-(2-deoxy-2-fluoro-β-d-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP), which is then incorporated into DNA, leading to the inhibition of DNA synthesis and cell growth . The catalytic activity of TS is crucial for the activation of FAU and its subsequent incorporation into DNA .

Biodistribution and Radiation Dosimetry
Studies on the biodistribution and radiation estimates of 1-(2′-deoxy-2′-18F-fluoro-1-β-d-arabinofuranosyl)-5-bromouracil (18F-FBAU), a related compound, show potential as a tracer for imaging DNA synthesis . High uptake was observed in proliferating tissues such as bone marrow and small intestine, with most activity incorporated into DNA .

作用機序

1-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)ウラシルの作用機序には、DNAへの組み込みが含まれ、そこでDNA合成を阻害します。 この阻害は主に、この化合物がリン酸化およびメチル化される能力によるものであり、DNA複製を妨げる活性代謝物の形成につながります 分子標的は、DNA合成経路における重要な酵素であるチミジンキナーゼとチミジル酸シンターゼです .

類似の化合物との比較

1-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)ウラシルは、チミジル酸シンターゼによる特定の活性化のために、他のヌクレオシドアナログとは異なります。類似の化合物には次のものがあります。

これらの化合物は構造的に類似していますが、特定の標的と作用機序が異なり、1-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)ウラシルの治療薬および診断薬としての用途の独自性を際立たせています。

類似化合物との比較

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is unique compared to other nucleoside analogues due to its specific activation by thymidylate synthase. Similar compounds include:

These compounds share structural similarities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its therapeutic and diagnostic applications.

生物活性

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of FAU, highlighting its mechanism of action, pharmacokinetics, and clinical implications based on recent research findings.

FAU functions primarily as a prodrug that is activated by thymidylate synthase (TS), an enzyme critical for DNA synthesis. Tumors exhibiting high levels of TS are hypothesized to be more sensitive to FAU, as it can be phosphorylated to its monophosphate form (FAUMP) and subsequently methylated to form 5-methyluracil monophosphate (FMAUMP). This metabolic conversion allows for the incorporation of FAU into DNA, effectively disrupting cellular replication and leading to cytotoxic effects.

Pharmacokinetics

Research indicates that FAU displays favorable pharmacokinetic properties, including enhanced stability in serum and whole blood compared to its non-fluorinated counterparts. A study demonstrated that the uptake of FAU in human glioma cells was significantly higher than that of other nucleoside analogues, suggesting its potential efficacy in targeting cancer cells more effectively .

Table 1: Comparative Uptake of FAU vs. Other Nucleoside Analogues

CompoundUptake in D-247 MG Cells (kBq/mL)Stability in Serum
FAU20-fold higher than IUdRHigher
5-[211At]astato-2'-deoxyuridine (AUdR)Similar to FAAUModerate
[125I]IUdRBaselineLower

Case Study: Colorectal Cancer Xenografts

In a notable study involving human colorectal cancer xenografts, both [3H]-FAU and [18F]-FAU were administered to mice with varying levels of TS expression. The results indicated that the incorporation of radioactivity from [3H]-FAU into DNA was approximately two-fold higher in tumors with high TS activity compared to those with low TS activity. Additionally, PET imaging revealed that tumor uptake of [18F]-FAU continued to increase over time, contrasting with skeletal muscle uptake which plateaued earlier .

Clinical Implications

The differential uptake and incorporation rates suggest that FAU could serve as a valuable diagnostic tool for identifying tumors likely to respond to TS inhibitors. Furthermore, its potential as a therapeutic agent is underscored by its ability to target tumors resistant to traditional chemotherapeutics like 5-fluorouracil.

特性

IUPAC Name

5-ethyl-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFJAJRDLUUIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
Reactant of Route 2
Reactant of Route 2
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
Reactant of Route 3
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
Reactant of Route 4
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
Reactant of Route 5
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
Reactant of Route 6
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
Customer
Q & A

Q1: What makes 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) a promising candidate for cancer and viral therapies?

A1: FAU exhibits its activity by being metabolized into 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAU) via the enzyme thymidylate synthase (TS). [] This metabolite, FMAU, is then further phosphorylated into its triphosphate form, which acts as a potent inhibitor of DNA polymerase gamma. [] This inhibition disrupts mitochondrial DNA replication, ultimately leading to cell death. This mechanism is particularly relevant in cancer cells with high TS expression, making them potentially more sensitive to FAU-based therapies. [] Additionally, FAU has shown antiviral activity against herpes simplex virus (HSV) types 1 and 2. []

Q2: How does the structure of FAU relate to its biological activity against herpesviruses?

A2: Studies have explored the structure-activity relationship (SAR) of FAU by modifying the size of the C-5 alkyl substituent. [] Results show that increasing the alkyl chain length generally decreases both antiherpetic potency and cytotoxicity. For instance, while the 5-propyl derivative (FPAU) shows good activity against HSV-1 and HSV-2, further increasing the chain length leads to a significant drop in efficacy. [] This suggests that a smaller substituent at the C-5 position is favorable for antiherpetic activity.

Q3: Are there concerns regarding the toxicity of FAU and its metabolites?

A4: While FAU exhibits promising anti-cancer and antiviral activities, concerns exist regarding its potential toxicity. Studies have shown that FAU and its metabolites, particularly FMAU, can decrease mitochondrial DNA abundance and cause structural defects in mitochondria. [] This mitochondrial toxicity was observed in cultured hepatoblasts and is thought to be a contributing factor to the liver toxicity observed in clinical trials of the related drug fialuridine (FIAU). [] These findings highlight the importance of carefully evaluating the safety profile of FAU and developing strategies to mitigate potential toxicities in future clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。